N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
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Overview
Description
N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C17H17FN6O2 and its molecular weight is 356.361. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PET Imaging
One significant application area for structurally related compounds is in the development of selective radioligands for imaging the translocator protein (18 kDa) with Positron Emission Tomography (PET). For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for this purpose, highlighting the potential of similar compounds for in vivo imaging and the study of neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).
Antimicrobial Activity
Compounds with a similar structural framework have been investigated for their antimicrobial properties. For example, the synthesis of new heterocycles incorporating the antipyrine moiety has led to compounds evaluated for their antimicrobial agents, indicating the potential for structurally related compounds to serve as bases for developing new antimicrobial drugs (Bondock et al., 2008).
Antitumor Agents
Another application is in the field of oncology, where derivatives of structurally similar compounds have been synthesized and evaluated for their antitumor activity. This research direction underscores the potential use of such compounds in developing treatments for various cancers (Shams et al., 2010).
Controlled Release in Topical Applications
Furthermore, the incorporation of structurally related compounds into poly(ϵ-caprolactone) (PCL) membranes for controlled drug release in topical applications has been explored. This suggests the potential for using such compounds in the formulation of drug delivery systems that offer controlled release rates for therapeutic agents (Tammaro et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit CDK2, a protein kinase involved in regulating the cell cycle . .
Mode of Action
The mode of action would depend on the specific targets of the compound. If it does target CDK2 like similar compounds, it might inhibit the kinase activity of CDK2, preventing it from phosphorylating other proteins and thus disrupting the cell cycle .
Biochemical Pathways
Again, if the compound targets CDK2, it would affect the cell cycle regulation pathway. By inhibiting CDK2, it could prevent cells from progressing from the G1 phase to the S phase of the cell cycle .
Result of Action
If the compound does inhibit CDK2 and disrupt the cell cycle, it could potentially stop the growth of cancer cells. Some pyrazolo[3,4-d]pyrimidine derivatives have shown cytotoxic activities against various cancer cell lines .
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c18-11-4-3-7-13(8-11)24-16-15(21-22-24)17(26)23(10-19-16)9-14(25)20-12-5-1-2-6-12/h3-4,7-8,10,12H,1-2,5-6,9H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLWZDNMVLXJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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